molecular formula C13H21N3O9S B12755906 S-Glyceroylglutathione CAS No. 50409-84-2

S-Glyceroylglutathione

Cat. No.: B12755906
CAS No.: 50409-84-2
M. Wt: 395.39 g/mol
InChI Key: TUXGNBWZZLCNOJ-WPZUCAASSA-N
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Description

S-Glyceroylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is formed through the enzymatic synthesis involving α-oxo aldehydes and reduced glutathione in the presence of glyoxalase I . This compound is of significant interest due to its biological and pharmacological properties.

Chemical Reactions Analysis

Types of Reactions

S-Glyceroylglutathione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfide derivatives.

    Reduction: It can be reduced back to its thiol form.

    Substitution: It can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol form of this compound.

    Substitution: Various substituted glutathione derivatives.

Scientific Research Applications

S-Glyceroylglutathione has a wide range of applications in scientific research:

Mechanism of Action

S-Glyceroylglutathione exerts its effects primarily through its role in the glyoxalase system. It is involved in the detoxification of methylglyoxal, a cytotoxic byproduct of glycolysis. The compound is converted to S-D-lactoylglutathione by glyoxalase I, which is then hydrolyzed to reduced glutathione and D-lactate by glyoxalase II . This pathway helps maintain cellular redox balance and protect against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • S-D-Lactoylglutathione
  • S-Mandelylglutathione
  • S-Glycolylglutathione

Comparison

S-Glyceroylglutathione is unique due to its specific formation from hydroxypyruvaldehyde and its distinct role in the glyoxalase pathway. Compared to other S-acylglutathione derivatives, it has unique biochemical properties and specific applications in redox biology and detoxification processes .

Properties

CAS No.

50409-84-2

Molecular Formula

C13H21N3O9S

Molecular Weight

395.39 g/mol

IUPAC Name

2-[[(2R)-2-[[(2S)-2-amino-5-(2,3-dihydroxypropanoyloxy)-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C13H21N3O9S/c14-6(1-2-10(21)25-13(24)8(18)4-17)11(22)16-7(5-26)12(23)15-3-9(19)20/h6-8,17-18,26H,1-5,14H2,(H,15,23)(H,16,22)(H,19,20)/t6-,7-,8?/m0/s1

InChI Key

TUXGNBWZZLCNOJ-WPZUCAASSA-N

Isomeric SMILES

C(CC(=O)OC(=O)C(CO)O)[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N

Canonical SMILES

C(CC(=O)OC(=O)C(CO)O)C(C(=O)NC(CS)C(=O)NCC(=O)O)N

Origin of Product

United States

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